N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide

Catalog No.
S2905511
CAS No.
2548984-90-1
M.F
C12H15BrN2O2
M. Wt
299.168
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide

CAS Number

2548984-90-1

Product Name

N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide

IUPAC Name

N-[2-(4-acetamido-3-bromophenyl)ethyl]acetamide

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.168

InChI

InChI=1S/C12H15BrN2O2/c1-8(16)14-6-5-10-3-4-12(11(13)7-10)15-9(2)17/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

DEHPXBKDHFQVEV-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC(=C(C=C1)NC(=O)C)Br

Solubility

not available

N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide is an organic compound characterized by its molecular formula C12H15BrN2O2C_{12}H_{15}BrN_{2}O_{2}. It features a bromo-substituted phenyl group attached to an ethyl acetamide moiety. The compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of both the bromo and acetamide functional groups, which can influence its biological activity and chemical reactivity .

  • Substitution Reactions: The bromo group can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of diverse derivatives.
  • Oxidation Reactions: The phenolic part may undergo oxidation to yield quinones or other oxidized derivatives.
  • Reduction Reactions: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide is primarily attributed to its interaction with specific molecular targets. Studies suggest that compounds with similar structures exhibit varying degrees of biological activity, including anti-inflammatory and anticancer properties. The unique combination of the bromo and acetamide groups may enhance its interaction with biological molecules, potentially leading to inhibition of certain enzymes or receptors .

The synthesis of N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide typically involves several steps:

  • Formation of the Bromo Compound: Starting from 4-acetamidophenol, bromination occurs at the 3-position to introduce the bromo group.
  • Alkylation Reaction: The bromo compound is then reacted with an appropriate ethyl halide (such as ethyl iodide) in the presence of a base to form the ethyl derivative.
  • Final Acetamide Formation: The resulting intermediate is treated with acetic anhydride or acetyl chloride to yield N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide .

These methods can be optimized for yield and purity based on specific laboratory conditions.

N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide has potential applications in various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Chemical Research: Its unique structure makes it a valuable intermediate in synthesizing other complex organic molecules.
  • Biological Studies: It can be utilized in studying enzyme inhibition and receptor interactions, contributing to drug discovery efforts .

Interaction studies involving N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide focus on its binding affinity to various biological targets. Preliminary data suggest that this compound may exhibit significant inhibition against certain enzymes implicated in disease pathways. These studies are crucial for understanding its potential therapeutic effects and guiding further development in drug design .

Several compounds share structural similarities with N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-[2-(3-bromo-4-methylphenyl)ethyl]acetamideMethyl group substitutionPotentially altered biological activity due to methyl addition
N-[2-(3-chloro-4-acetamidophenyl)ethyl]acetamideChlorine instead of bromineDifferent halogen may influence reactivity and selectivity
N-[2-(3-nitro-4-acetamidophenyl)ethyl]acetamideNitro group substitutionIncreased electron-withdrawing effect could enhance reactivity

Uniqueness

N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide stands out due to its specific substitution pattern, combining both a bromo group and an acetamide moiety. This distinct combination imparts unique chemical properties, making it a valuable candidate for further research in medicinal chemistry and related fields .

XLogP3

1.4

Dates

Modify: 2024-04-14

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